molecular formula C9H10N2O B586377 4-Pyridin-3-ylpyrrolidin-2-one CAS No. 55656-99-0

4-Pyridin-3-ylpyrrolidin-2-one

Cat. No. B586377
CAS RN: 55656-99-0
M. Wt: 162.192
InChI Key: MZFLMYXJIGUFBN-UHFFFAOYSA-N
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Description

“4-Pyridin-3-ylpyrrolidin-2-one” is a chemical compound with the molecular formula C9H10N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . This compound has been identified as a novel antimalarial scaffold .


Synthesis Analysis

The synthesis of “4-Pyridin-3-ylpyrrolidin-2-one” derivatives involves a multi-step process. One method involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . Another proposed method involves the reductive amination of carbonyl compounds .


Molecular Structure Analysis

The molecular structure of “4-Pyridin-3-ylpyrrolidin-2-one” is characterized by a pyrrolidine ring fused to a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of 4-Pyridin-3-ylpyrrolidin-2-one, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .

Biological Activity Profiling

The stereochemistry of the pyrrolidine ring is significant due to the stereogenicity of carbons. Different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates, affecting their binding mode to enantioselective proteins .

Synthetic Strategies

Medicinal chemists utilize synthetic strategies involving the pyrrolidine ring for creating new compounds. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, such as proline derivatives .

Structural Diversity in Heterocyclic Compounds

The pyrrolidine scaffold is instrumental in generating structural diversity in heterocyclic compounds. This diversity is crucial for modifying physicochemical parameters and achieving optimal ADME/Tox results for drug candidates .

Target Selectivity

Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including 4-Pyridin-3-ylpyrrolidin-2-one, are reported to exhibit target selectivity. This selectivity is essential for the development of drugs with fewer side effects and increased efficacy .

Enantioselective Protein Binding

The different stereoisomers of pyrrolidine-containing compounds can lead to distinct biological profiles due to their varied binding modes to enantioselective proteins. This feature is exploited in the design of new drug candidates with specific biological activities .

Mechanism of Action

Target of Action

It’s known that pyrrolidin-2-one derivatives, which include 4-pyridin-3-ylpyrrolidin-2-one, are versatile lead compounds for designing powerful bioactive agents . These compounds have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that pyrrolidin-2-one derivatives interact with their targets in a way that induces prominent pharmaceutical effects . The interaction of these compounds with their targets leads to changes that result in their bioactivity .

Biochemical Pathways

It’s known that pyrrolidin-2-one derivatives, which include 4-pyridin-3-ylpyrrolidin-2-one, play a significant role in various biochemical pathways . These compounds are used as substrates in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that pyrrolidin-2-one derivatives, which include 4-pyridin-3-ylpyrrolidin-2-one, have various significant biological activities . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The “4-Pyridin-3-ylpyrrolidin-2-one” derivatives represent a promising starting point for the identification of novel antimalarial prophylactic agents that selectively target Plasmodium PRS . Future research should focus on achieving sufficient on-target selectivity, which is particularly challenging .

properties

IUPAC Name

4-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-4-8(6-11-9)7-2-1-3-10-5-7/h1-3,5,8H,4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFLMYXJIGUFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303867
Record name 4-(3-Pyridinyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-3-ylpyrrolidin-2-one

CAS RN

55656-99-0
Record name 4-(3-Pyridinyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55656-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Pyridinyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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